molecular formula C12H15ClO B1614084 5-Chloro-1-(2-methylphenyl)-1-oxopentane CAS No. 898785-11-0

5-Chloro-1-(2-methylphenyl)-1-oxopentane

Cat. No.: B1614084
CAS No.: 898785-11-0
M. Wt: 210.7 g/mol
InChI Key: QEEWUFQNFKYVII-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-methylphenyl)-1-oxopentane (also known as 5-chloro-2-methylbenzaldehyde, or 5-Cl-MB) is an organic compound that has been studied for its potential applications in scientific research. This compound has been used in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Thromboxane A2 Synthetase Inhibition

R 68 070 as a Pharmacological Tool : A compound known as R 68 070 has been studied for its ability to inhibit thromboxane A2 synthetase activity and block thromboxane A2/prostaglandin endoperoxide receptors. This dual action makes it a valuable pharmacological tool for exploring the roles and interactions of various metabolites of arachidonic acid in pathology. Such research could potentially relate to the exploration of compounds like 5-Chloro-1-(2-methylphenyl)-1-oxopentane in similar pathways (F. Clerck et al., 1989).

Environmental Health Research

Impact of Persistent Organic Pollutants (POPs) : Research into the association between low-dose exposure to POPs and global DNA hypomethylation in Koreans highlights the broader environmental and health implications of chemical exposure. Although this study focuses on organochlorine pesticides and polychlorinated biphenyls (PCBs), it underscores the importance of understanding the biological impact of various chemical compounds, including potentially this compound (Keon-Yeop Kim et al., 2009).

Anticancer Drug Research

S-1 in Advanced Gastric Cancer : The novel oral anticancer drug S-1, which modulates 5-fluorouracil, has been evaluated for its antitumor effect and adverse reactions in patients with advanced gastric cancer. This type of research is crucial for developing new therapeutic compounds, possibly including investigations into the effects of compounds like this compound on cancer cells (Y. Sakata et al., 1998).

Neurobiological Effects of Chemical Compounds

Serotonin System and Drug Effects : Studies on the effects of MDMA (Ecstasy) on the brain serotonin (5-HT) system offer insights into how certain chemical compounds interact with neurotransmitter systems, potentially leading to neurobiological effects, including memory impairment and altered receptor function. Such research can inform the study of other compounds, such as this compound, in relation to their neurobiological impact (U. McCann et al., 1998).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets, such as enzymes and receptors

Mode of Action

It’s worth noting that similar compounds have been found to participate in reactions such as the suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that 5-Chloro-1-(2-methylphenyl)-1-oxopentane may interact with its targets in a similar manner, leading to changes at the molecular level.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological pathways . For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Similar compounds have been found to have various biological effects . For instance, certain indole derivatives have been found to possess high inhibitory activities against various biological targets . This suggests that this compound may also have significant molecular and cellular effects.

Properties

IUPAC Name

5-chloro-1-(2-methylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-10-6-2-3-7-11(10)12(14)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEWUFQNFKYVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642363
Record name 5-Chloro-1-(2-methylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-11-0
Record name 5-Chloro-1-(2-methylphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(2-methylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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